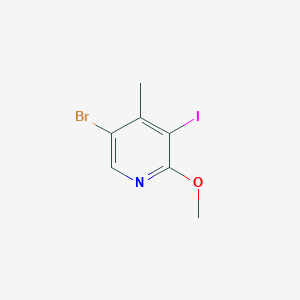

5-Bromo-3-iodo-2-methoxy-4-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-3-iodo-2-methoxy-4-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5BrINO. This compound is characterized by the presence of bromine, iodine, methoxy, and methyl substituents on a pyridine ring. It is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine typically involves the halogenation of 2-methoxy-4-methylpyridine. One common method includes the following steps:

Bromination: Sodium acetate is added to a solution of 2-methoxy-4-methylpyridine in ethyl acetate.

Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions and yield optimization.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-2-methoxy-4-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

5-Bromo-3-iodo-2-methoxy-4-methylpyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine depends on its specific applicationFor example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-methoxy-4-methylpyridine: Similar in structure but lacks the iodine substituent.

5-Bromo-4-methoxy-2-methylpyridine: Similar but with different positioning of the methoxy and methyl groups.

Uniqueness

5-Bromo-3-iodo-2-methoxy-4-methylpyridine is unique due to the presence of both bromine and iodine substituents on the pyridine ring, which can influence its reactivity and applications in synthesis compared to other similar compounds.

Biological Activity

5-Bromo-3-iodo-2-methoxy-4-methylpyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈BrI₁N₁O₁. The presence of bromine and iodine atoms at the 3rd and 5th positions, respectively, along with a methoxy group at the 2nd position, significantly enhances its reactivity and biological interactions. The methoxy group acts as an electron-donating substituent, which can influence the compound's binding affinity to various biological targets.

Biological Activity

Research indicates that this compound exhibits notable biological activities , including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Its halogen substituents enhance its interaction with microbial enzymes, leading to inhibition of growth.

- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves disruption of cellular signaling pathways, potentially through interaction with specific receptors or enzymes involved in cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Interaction | Altered activity in target enzymes |

The mechanism of action for this compound primarily involves its ability to act as an electrophile. The iodine atom and methoxy group facilitate nucleophilic attacks from biological macromolecules, leading to the formation of covalent bonds that can alter enzyme functions or receptor activities. This property is crucial for its therapeutic potential.

Case Studies

- Antimicrobial Efficacy : A study investigated the compound's effects on Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability when treated with varying concentrations of the compound, highlighting its potential as a new antimicrobial agent.

- Cancer Cell Apoptosis : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in increased levels of caspase activity, a marker for apoptosis. This suggests that the compound may serve as a lead structure for developing anticancer drugs.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Bromination : Introduction of bromine at the 5-position using bromine or N-bromosuccinimide (NBS).

- Iodination : Iodine is introduced at the 3-position through electrophilic substitution reactions.

- Methoxylation : The methoxy group is added via methylation reactions using methyl iodide or dimethyl sulfate.

Table 2: Synthesis Overview

| Step | Reagents Used | Conditions |

|---|---|---|

| Bromination | Br₂ or NBS | Room temperature |

| Iodination | I₂ | Acetic acid solvent |

| Methoxylation | CH₃I or (CH₃)₂SO₄ | Base-catalyzed conditions |

Properties

Molecular Formula |

C7H7BrINO |

|---|---|

Molecular Weight |

327.94 g/mol |

IUPAC Name |

5-bromo-3-iodo-2-methoxy-4-methylpyridine |

InChI |

InChI=1S/C7H7BrINO/c1-4-5(8)3-10-7(11-2)6(4)9/h3H,1-2H3 |

InChI Key |

GMKXJQJHJIYMAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1Br)OC)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.